molecular formula C15H14N2O B4662669 2-{[(5Z)-indeno[1,2-b]pyridin-5-ylidenemethyl]amino}ethanol

2-{[(5Z)-indeno[1,2-b]pyridin-5-ylidenemethyl]amino}ethanol

Cat. No.: B4662669
M. Wt: 238.28 g/mol
InChI Key: SWBLXPFAILLERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(5Z)-indeno[1,2-b]pyridin-5-ylidenemethyl]amino}ethanol is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that combines an indeno-pyridine moiety with an ethanolamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5Z)-indeno[1,2-b]pyridin-5-ylidenemethyl]amino}ethanol typically involves the cyclization of substituted 2-aminopyridines with appropriate aldehydes or ketones. One common method includes the use of a CuI-catalyzed aerobic oxidative synthesis, which is compatible with a broad range of functional groups . This reaction proceeds through a catalytic Ortoleva-King reaction, enabling the formation of the desired indeno-pyridine structure.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation to expedite the reaction process. This method offers high efficiency and scalability, making it suitable for large-scale production. The use of environmentally friendly solvents, such as aqueous ethanol, further enhances the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(5Z)-indeno[1,2-b]pyridin-5-ylidenemethyl]amino}ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications.

Scientific Research Applications

2-{[(5Z)-indeno[1,2-b]pyridin-5-ylidenemethyl]amino}ethanol has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(5Z)-indeno[1,2-b]pyridin-5-ylidenemethyl]amino}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The indeno-pyridine moiety allows the compound to bind effectively to these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(5Z)-indeno[1,2-b]pyridin-5-ylidenemethyl]amino}ethanol stands out due to its unique combination of an indeno-pyridine moiety with an ethanolamine side chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1H-indeno[1,2-b]pyridin-5-ylmethylideneamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-9-8-16-10-14-11-4-1-2-5-12(11)15-13(14)6-3-7-17-15/h1-7,10,17-18H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBLXPFAILLERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=CC=CNC3=C2C=C1)C=NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(5Z)-indeno[1,2-b]pyridin-5-ylidenemethyl]amino}ethanol
Reactant of Route 2
2-{[(5Z)-indeno[1,2-b]pyridin-5-ylidenemethyl]amino}ethanol
Reactant of Route 3
2-{[(5Z)-indeno[1,2-b]pyridin-5-ylidenemethyl]amino}ethanol
Reactant of Route 4
2-{[(5Z)-indeno[1,2-b]pyridin-5-ylidenemethyl]amino}ethanol
Reactant of Route 5
2-{[(5Z)-indeno[1,2-b]pyridin-5-ylidenemethyl]amino}ethanol

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